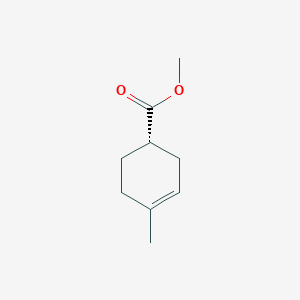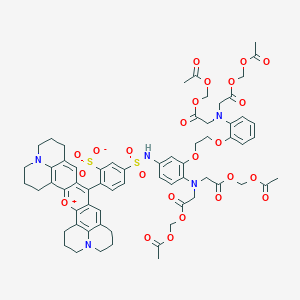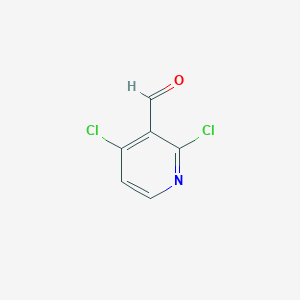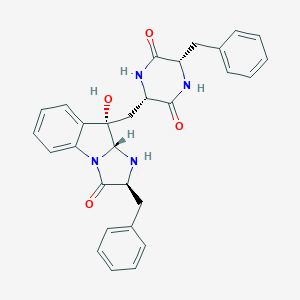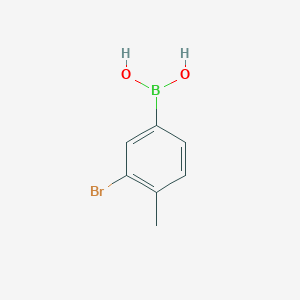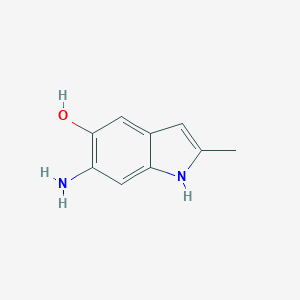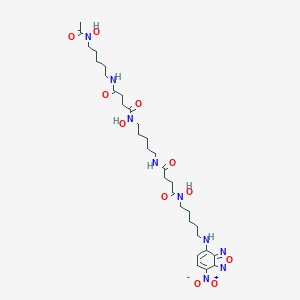![molecular formula C16H22ClNO3 B163365 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride
描述
rac-7-hydroxy Propranolol (hydrochloride): is a ring-hydroxylated isomer and metabolite of propranolol. It acts as an antagonist at β-adrenergic receptors with a potency of 0.95 relative to propranolol. Additionally, it demonstrates potent vasodilator activity with a potency of 0.20 relative to propranolol .
作用机制
Target of Action
The primary targets of this compound are the beta-1 adrenergic receptors located in cardiac muscle . These receptors play a crucial role in regulating the heart’s contractility and rate .
Mode of Action
The compound acts as a cardioselective beta-1 receptor blocker . It competitively blocks beta-1 adrenergic receptors, thereby reducing the force and rate of heart contractions . This action prevents the effects of naturally occurring substances like epinephrine and norepinephrine .
Biochemical Pathways
The compound’s action on beta-1 adrenergic receptors affects the adrenergic signaling pathway. By blocking these receptors, it inhibits the effects of catecholamines (epinephrine and norepinephrine), leading to decreased heart rate and blood pressure .
Pharmacokinetics
The compound exhibits rapid onset but short duration of action . It has a biological half-life of approximately 9 minutes . The compound is slightly soluble in water, which can influence its absorption and distribution . Less than 2% of the compound is excreted unchanged in urine .
Result of Action
The blocking of beta-1 adrenergic receptors leads to decreased force and rate of heart contractions . This can be beneficial in conditions where a reduction in heart rate and contractility is desired, such as during surgery or in the management of certain cardiac emergencies .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, its solubility in water can affect its bioavailability and distribution in the body . Additionally, storage conditions can impact the compound’s stability .
生化分析
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: rac-7-hydroxy Propranolol (hydrochloride) can be synthesized through the hydroxylation of propranololThis reaction typically requires specific catalysts and controlled conditions to ensure the correct isomer is produced .
Industrial Production Methods: Industrial production of rac-7-hydroxy Propranolol (hydrochloride) involves large-scale chemical synthesis using propranolol as the starting material. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
化学反应分析
Types of Reactions: rac-7-hydroxy Propranolol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to propranolol.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of propranolol.
Substitution: Formation of derivatives with different functional groups.
科学研究应用
rac-7-hydroxy Propranolol (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference compound in the study of β-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
相似化合物的比较
Propranolol: The parent compound, a non-selective β-adrenergic receptor antagonist.
7-hydroxy Propranolol: The non-racemic form of the compound.
Other β-blockers: Such as atenolol, metoprolol, and nadolol.
Uniqueness: rac-7-hydroxy Propranolol (hydrochloride) is unique due to its specific hydroxylation at the 7th position, which imparts distinct pharmacological properties, including its vasodilator activity and receptor binding affinity .
属性
IUPAC Name |
8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16;/h3-8,11,14,17-19H,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNYXMBZFXLWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


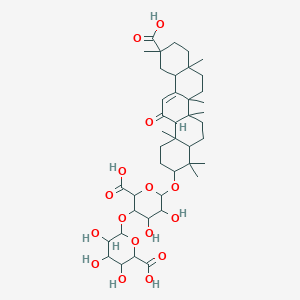
![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)
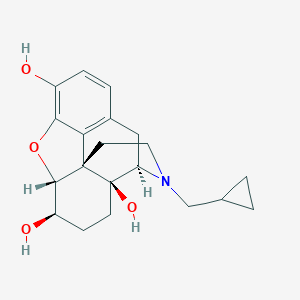
![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)
